1,1-Diphenylcyclopropane
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Overview
Description
1,1-Diphenylcyclopropane is an organic compound with the molecular formula C15H14. It is characterized by a cyclopropane ring substituted with two phenyl groups at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
1,1-Diphenylcyclopropane can be synthesized through several methods:
Simmons-Smith Reaction: This method involves the reaction of 1,1-diphenylethylene with diiodomethane and a zinc-copper couple, yielding this compound in moderate yields.
Sulfonium Ylide Addition: Another method involves the addition of sulfonium ylides to 1,1-diphenylethylene, producing the compound in higher yields.
Reduction of 1,1-Diphenyl-2,2-Dihalocyclopropanes: This method uses sodium in ammonia to reduce 1,1-diphenyl-2,2-dihalocyclopropanes to this compound.
Chemical Reactions Analysis
1,1-Diphenylcyclopropane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include tetracyanoethylene, p-chloranil, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Diphenylcyclopropane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Photochemical Reactions: The compound participates in photochemical reactions, such as photocyclization with quinones, leading to the formation of spirofuran adducts.
Material Science: Its unique structural properties make it a candidate for studying the behavior of strained ring systems in materials.
Mechanism of Action
The mechanism of action of 1,1-diphenylcyclopropane involves its ability to undergo ring-opening reactions under reductive conditions. This process generates reactive carbanions that can be trapped by electrophiles, leading to the formation of 1,3-difunctionalized products . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophiles and the reaction conditions.
Comparison with Similar Compounds
1,1-Diphenylcyclopropane can be compared with other similar compounds, such as:
1,1-Diphenylethylene: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
1,1-Diphenyl-2,2-Dihalocyclopropanes: These compounds are intermediates in the reduction process to form this compound.
Trans-1,2-Diphenylcyclopropane: This compound undergoes similar ring-opening reactions but with different stereochemical outcomes.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
3282-18-6 |
---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H14/c1-3-7-13(8-4-1)15(11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
YHPLHTWUZJURAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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